molecular formula C15H14FNO4S B6411986 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261939-22-3

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6411986
CAS RN: 1261939-22-3
M. Wt: 323.3 g/mol
InChI Key: MPFPNCPWDBCADA-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid (5-DMF-2-FB) is an organic compound that has been widely used in the scientific research field for its various properties. It is a derivative of benzoic acid, with a sulfamoyl group and a fluorine atom attached to the benzene ring. 5-DMF-2-FB has been used in a variety of applications, including synthesis of other compounds, as a reagent in organic reactions, and as an inhibitor of enzymes.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in organic reactions, such as the synthesis of other compounds. Additionally, it has been used in the synthesis of polymers and as a stabilizer in the polymerization of polystyrene.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of enzymes, such as COX-2 and 5-LOX. It is thought to bind to the active sites of these enzymes and prevent them from catalyzing reactions. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to have anti-inflammatory and analgesic effects. It is also believed to have antioxidant effects, preventing oxidative damage. Additionally, it is believed to have anti-tumor effects and to be able to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in lab experiments is that it is easy to synthesize and can be used in a variety of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well known.

Future Directions

There are several potential future directions for 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% research. These include further research into its mechanism of action, further investigation into its biochemical and physiological effects, and further exploration of its potential applications. Additionally, further research into its potential therapeutic effects, such as its anti-inflammatory and analgesic effects, is warranted. Finally, further research into its potential use as a reagent in organic reactions and its potential use in the synthesis of polymers is also of interest.

Synthesis Methods

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-fluorobenzoic acid with dimethyl sulfate to form 5-dimethylsulfamoyl-2-fluorobenzoic acid. The second step is the reaction of 5-dimethylsulfamoyl-2-fluorobenzoic acid with phenylmagnesium bromide to form 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorobenzoic acid.

properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(16)12(9-10)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFPNCPWDBCADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorobenzoic acid

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